3-(1-Ethenyl-3,4-dihydronaphthalen-2-yl)cyclohex-2-en-1-one
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Overview
Description
3-(1-Ethenyl-3,4-dihydronaphthalen-2-yl)cyclohex-2-en-1-one is a chemical compound known for its unique structure, which combines a cyclohexenone ring with a dihydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethenyl-3,4-dihydronaphthalen-2-yl)cyclohex-2-en-1-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethenyl-3,4-dihydronaphthalen-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or carbonyl groups.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(1-Ethenyl-3,4-dihydronaphthalen-2-yl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Ethenyl-3,4-dihydronaphthalen-2-yl)cyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: Similar in structure but with different functional groups.
1(2H)-Naphthalenone, 3,4-dihydro-: Shares the dihydronaphthalene moiety but differs in the cyclohexenone ring.
Properties
CAS No. |
112631-09-1 |
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Molecular Formula |
C18H18O |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
3-(1-ethenyl-3,4-dihydronaphthalen-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C18H18O/c1-2-16-17-9-4-3-6-13(17)10-11-18(16)14-7-5-8-15(19)12-14/h2-4,6,9,12H,1,5,7-8,10-11H2 |
InChI Key |
TUCIDZYTAGNJGT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(CCC2=CC=CC=C21)C3=CC(=O)CCC3 |
Origin of Product |
United States |
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